molecular formula C10H11N3O B2595626 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one CAS No. 62295-16-3

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one

Cat. No.: B2595626
CAS No.: 62295-16-3
M. Wt: 189.218
InChI Key: OWZFTGKVBIKFDD-UHFFFAOYSA-N
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Description

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.218 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Chemical Transformations

Research in synthetic chemistry has explored the reactivity and functionalization of compounds similar to "1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one," yielding diverse derivatives with potential applications in developing novel materials and bioactive molecules. For example, functionalized 2-hydrazinobenzothiazole with isatin and some carbohydrates under both conventional and ultrasound methods has been investigated for its biological activities. These studies highlight the compound's versatility in chemical reactions, producing derivatives with antimicrobial and antiviral activities (Badahdah et al., 2015). Similarly, the synthesis of certain new thiazole and 1,3,4-thiadiazole derivatives via the utility of 3-acetylindole has been demonstrated, elucidating a path for creating compounds with potential applications in various fields (Abdelhamid et al., 2017).

Biological Applications

In the realm of medicinal chemistry, derivatives of "this compound" have been synthesized and evaluated for their biological activities. This includes the exploration of antimicrobial, antiviral, and antibacterial properties. For instance, the synthesis and anti-bacterial screening of ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives have shown significant antibacterial activity, indicating the potential use of these compounds in developing new antimicrobial agents (Mir & Mulwad, 2009). Another study on the synthesis, characterization, and biological evaluation of 1,3,4 oxadiazole derivatives containing indole moiety bearing-tetrazole further supports the potential medicinal applications of these compounds (Muralikrishna et al., 2014).

Material Science Applications

The compound and its derivatives have also been explored in material science, particularly in the development of chemosensors and complexes with metal ions. A study on the multi-functional colorimetric chemosensor for naked eye recognition of Cu2+, Zn2+, and Co2+ using a new hybrid azo-pyrazole/pyrrolinone ester hydrazone dye showcases the compound's utility in detecting metal ions (Aysha et al., 2021). This indicates its potential application in environmental monitoring and analytical chemistry.

Properties

IUPAC Name

3-diazenyl-1-ethylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-13-8-6-4-3-5-7(8)9(12-11)10(13)14/h3-6,11,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYGJTYWRDZUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327662
Record name 3-diazenyl-1-ethylindol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62295-16-3
Record name 3-diazenyl-1-ethylindol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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